Sertraline Hydrochloride is the hydrochloride salt of sertraline, a synthetic derivative of naphthalenamine with anti-serotoninergic and anti-depressant properties. Sertraline appears to selectively inhibit the neuronal uptake of serotonin, raising serotonin levels in the CNS.
A selective serotonin uptake inhibitor that is used in the treatment of depression.
See also: Sertraline (has active moiety).
Sertraline hydrochloride
CAS No.: 79559-97-0
Cat. No.: VC20741565
Molecular Formula: C17H18Cl3N
Molecular Weight: 342.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 79559-97-0 |
---|---|
Molecular Formula | C17H18Cl3N |
Molecular Weight | 342.7 g/mol |
IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Standard InChI | InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1 |
Standard InChI Key | BLFQGGGGFNSJKA-XHXSRVRCSA-N |
Isomeric SMILES | CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
SMILES | C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.[Cl-] |
Canonical SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Appearance | A crystalline solid |
Chemical Structure and Properties
Chemical Structure
Sertraline hydrochloride is chemically identified as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride . The compound contains a naphthalene ring system with a tetrahydro modification, as well as a 3,4-dichlorophenyl group and a methylamine substituent.
Physical and Chemical Properties
Sertraline has the following properties:
The compound exists as a crystalline solid and is synthesized in a specific stereochemical configuration, with the (1S,4S) or cis-(+) isomer being pharmacologically active .
Stereochemistry
Sertraline contains two chiral centers, resulting in four possible stereoisomers. The therapeutically used form is the (1S,4S) isomer, often referred to as cis-(+)-sertraline . This stereochemical specificity is critical for its pharmacological activity and receptor binding properties.
Mechanism of Action
Primary Mechanism
Sertraline functions primarily as a selective serotonin reuptake inhibitor, blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) at the presynaptic neuron, thereby increasing serotonin concentration in the synaptic cleft . This enhanced serotonergic neurotransmission is believed to be responsible for its therapeutic effects in depression and anxiety disorders.
Receptor Binding Profile
As detailed in the pharmacological profile, sertraline exhibits high selectivity for serotonin transporters with minimal affinity for other neurotransmitter systems. According to research, "sertraline has no significant affinity for adrenergic (alpha1, alpha2 & beta), cholinergic, GABA, dopaminergic, histaminergic, serotonergic (5-HT1A, 5-HT1B, 5-HT2) or benzodiazepine binding sites" . This selective binding profile contributes to its favorable side effect profile compared to less selective antidepressants.
Pharmacokinetics
Absorption and Distribution
Following oral administration, sertraline is well absorbed from the gastrointestinal tract. After multiple once-daily doses of 200 mg, the mean peak plasma concentration (Cmax) of sertraline reaches approximately 0.19 μg/mL, occurring between 6 to 8 hours post-dose .
Metabolism and Elimination
Sertraline undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to form N-desmethylsertraline, which is a less active metabolite. The area under the plasma concentration-time curve for sertraline is 2.8 mg·hr/L, while for desmethylsertraline it is 2.3 mg·hr/L .
The average terminal elimination half-life of sertraline is approximately 26 hours, allowing for once-daily dosing . The drug demonstrates linear dose proportionality across the clinical dosage range.
Clinical Applications
Generalized Anxiety Disorder
In a 12-week double-blind, placebo-controlled trial involving patients with generalized anxiety disorder, sertraline demonstrated significant efficacy. Patients receiving flexible doses (50–150 mg/day) showed significantly greater improvement than placebo patients on all efficacy measures beginning at week 4 .
The study results indicated:
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Significantly greater decrease in Hamilton Anxiety Rating Scale total score for sertraline (mean decrease=11.7) compared to placebo (mean decrease=8.0)
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Improvements in both psychic anxiety factor (6.7 versus 4.1) and somatic anxiety factor (5.0 versus 3.9)
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Response rate (based on Clinical Global Impression improvement score ≤2) was significantly higher for sertraline (63%) than placebo (37%)
Social Anxiety Disorder
Sertraline is also indicated for the treatment of social anxiety disorder, showing efficacy in reducing fear and avoidance behaviors associated with this condition .
Panic Disorder
Four placebo-controlled clinical trials have investigated sertraline's efficacy in panic disorder, including two flexible dose studies and two fixed dose studies. In pooled data from the flexible dose studies, patients receiving sertraline showed a significantly greater reduction in panic attacks compared to those receiving placebo:
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Baseline mean number of full panic attacks: 6.2/week (sertraline group, N=167) and 5.4/week (placebo group, N=175)
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At week 10: mean changes from baseline were -4.9/week (sertraline) and -2.5/week (placebo)
Other Applications
Research indicates that sertraline's therapeutic applications extend beyond depression and anxiety to include:
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Obsessive-compulsive disorder
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Post-traumatic stress disorder
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Premenstrual dysphoric disorder (PMDD)
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Eating disorders
Clinical Efficacy Studies
Depression Studies
The PANDA trial, a large randomized controlled trial, investigated sertraline's effectiveness in primary care patients with depressive symptoms ranging from mild to severe. The study included 655 patients (326 allocated to sertraline and 329 to placebo) .
Key findings included:
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No evidence that sertraline led to a clinically meaningful reduction in depressive symptoms at 6 weeks (mean 6-week PHQ-9 score: 7.98 in sertraline group versus 8.76 in placebo group; adjusted proportional difference 0.95, 95% CI 0.85–1.07; p=0.41)
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Significant improvements in secondary outcomes: reduced anxiety symptoms, better mental health-related quality of life, and self-reported improvements in mental health
These findings suggest that sertraline may have broader benefits beyond direct antidepressant effects, particularly in improving anxiety symptoms and quality of life even when depressive symptom reduction is modest.
Anxiety Disorder Studies
In the 12-week trial for generalized anxiety disorder, the effect size for sertraline compared to placebo was 0.51 for the Clinical Global Impression improvement scale and 0.44 for the Hamilton anxiety scale total score, with an effect size of 0.54 for the psychic factor and 0.23 for the somatic factor of the Hamilton anxiety scale .
The study design was robust, involving:
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Adult outpatients with DSM-IV generalized anxiety disorder
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Hamilton Anxiety Rating Scale total score ≥18 at baseline
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1-week single-blind placebo lead-in
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12 weeks of double-blind treatment with either placebo (N=188) or flexible doses of sertraline (N=182)
These findings support sertraline as an effective treatment option for generalized anxiety disorder, with benefits becoming apparent by week 4 of treatment.
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